molecular formula C13H21NO3 B1290403 Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate CAS No. 203662-55-9

Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B1290403
CAS No.: 203662-55-9
M. Wt: 239.31 g/mol
InChI Key: AQNPHZHLJTXPKM-UHFFFAOYSA-N
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Description

Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate is a spirocyclic compound with the molecular formula C₁₃H₂₁NO₃. It is characterized by a unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity. The formyl group can participate in hydrogen bonding or covalent interactions with the target, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate: Similar spirocyclic structure but with different functional groups.

    Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate: Contains an oxygen atom in the spirocyclic ring.

    Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: Different ring size and functional groups.

Uniqueness

Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This combination provides distinct chemical reactivity and potential for diverse applications in various fields .

Biological Activity

Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate (CAS Number: 203662-55-9) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article focuses on its chemical characteristics, synthesis methods, and biological activities, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C13H21NO3
  • Molecular Weight : 239.31 g/mol
  • IUPAC Name : this compound
  • Purity : Typically available at 97% purity for research purposes .

The compound features a spirocyclic structure, which is significant in medicinal chemistry for its ability to interact with biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through various routes, including:

  • Annulation Strategies : The synthesis involves cyclization methods that incorporate readily available starting materials, allowing for efficient formation of the spirocyclic structure. Three successful synthetic routes have been documented, utilizing different annulation techniques to form the azaspiro framework .
  • Microwave-Assisted Synthesis : This modern approach enhances reaction rates and yields, making it a preferred method in contemporary organic synthesis for compounds like this one .

Biological Activity

The biological activity of this compound is primarily associated with its potential as a therapeutic agent. Key areas of research include:

Anticancer Potential

Preliminary investigations suggest that azaspiro compounds may possess anticancer properties due to their ability to interfere with cellular signaling pathways involved in tumor growth. Further studies are needed to elucidate the specific mechanisms through which this compound exerts its effects on cancer cells.

Case Study 1: Synthesis and Evaluation

In a study published by RSC Publishing, researchers synthesized several azaspiro compounds and evaluated their biological activities. The study highlighted the importance of structural modifications in enhancing biological efficacy, suggesting that further exploration of this compound could yield promising results in drug development .

Case Study 2: Structure–Activity Relationship (SAR)

A structure–activity relationship analysis involving related compounds indicated that modifications at the carboxylic acid moiety significantly influenced biological activity. This insight can guide future research on this compound to optimize its therapeutic potential .

Properties

IUPAC Name

tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-5-4-13(9-14)6-10(7-13)8-15/h8,10H,4-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNPHZHLJTXPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301179578
Record name 1,1-Dimethylethyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301179578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203662-55-9
Record name 1,1-Dimethylethyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203662-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301179578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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